Cas no 2679918-88-6 ((2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)

(2S)-3-(3-Methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is a chiral carboxylic acid derivative featuring a methoxyphenyl group and an allyloxycarbonyl-protected amino moiety. Its stereospecific (S)-configuration ensures precise reactivity in asymmetric synthesis, making it valuable for pharmaceutical and fine chemical applications. The allyloxycarbonyl (Alloc) group offers selective deprotection under mild conditions, enhancing its utility in peptide and prodrug design. The methoxyphenyl substituent contributes to its lipophilicity, influencing solubility and binding properties. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules with controlled stereochemistry. Its stability and functional group compatibility make it suitable for multi-step synthetic routes.
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid structure
2679918-88-6 structure
商品名:(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
CAS番号:2679918-88-6
MF:C14H17NO5
メガワット:279.288484334946
CID:6403612
PubChem ID:165914667

(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28285639
    • (2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • 2679918-88-6
    • インチ: 1S/C14H17NO5/c1-3-7-20-14(18)15-12(13(16)17)9-10-5-4-6-11(8-10)19-2/h3-6,8,12H,1,7,9H2,2H3,(H,15,18)(H,16,17)/t12-/m0/s1
    • InChIKey: JALAIKBSXUFORL-LBPRGKRZSA-N
    • ほほえんだ: O(C)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 279.11067264g/mol
  • どういたいしつりょう: 279.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28285639-0.5g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
0.5g
$645.0 2023-05-25
Enamine
EN300-28285639-5.0g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
5g
$1945.0 2023-05-25
Enamine
EN300-28285639-0.05g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
0.05g
$563.0 2023-05-25
Enamine
EN300-28285639-0.1g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
0.1g
$591.0 2023-05-25
Enamine
EN300-28285639-0.25g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
0.25g
$617.0 2023-05-25
Enamine
EN300-28285639-1.0g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
1g
$671.0 2023-05-25
Enamine
EN300-28285639-2.5g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
2.5g
$1315.0 2023-05-25
Enamine
EN300-28285639-10.0g
(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679918-88-6
10g
$2884.0 2023-05-25

(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 関連文献

(2S)-3-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acidに関する追加情報

(2S)-3-(3-Methoxyphenyl)-2-{[(Prop-2-en-1-yloxy)carbonyl]amino}Propanoic Acid: A Comprehensive Overview

(2S)-3-(3-Methoxyphenyl)-2-{[(Prop-2-en-1-yloxy)carbonyl]amino}Propanoic Acid, also known by its CAS registry number 2679918-88-6, is a structurally complex organic compound with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative, and exhibits a chiral center at the second carbon atom, denoted by the (S) configuration. The presence of a methoxyphenyl group and a propenoyloxy carbonyl amino group introduces unique electronic and steric properties, making it an intriguing subject for both academic and industrial research.

The molecular structure of this compound is characterized by a central propanoic acid backbone, with substituents at the second and third carbon atoms. The third carbon bears a 3-methoxyphenyl group, which is a substituted aromatic ring with a methoxy substituent at the para position relative to the point of attachment. This aromatic moiety contributes to the compound's hydrophobicity and potential for π-π interactions, which are critical in drug design for binding to target proteins. The second carbon is substituted with an amino group that is further modified by a propenoyloxy carbonyl group. This substituent introduces additional complexity, as it contains a double bond within the propenoyl chain, potentially influencing the compound's reactivity and stability.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of chiral compounds like (2S)-3-(3-Methoxyphenyl)-2-{[(Prop-2-en-1-yloxy)carbonyl]amino}Propanoic Acid. Researchers have explored the enantioselective synthesis of this compound using various asymmetric catalysis techniques, including organocatalysis and transition metal-catalyzed reactions. These methods not only enhance the efficiency of synthesis but also provide insights into the relationship between stereochemistry and bioactivity.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The methoxyphenyl group has been implicated in modulating lipophilicity, while the propenoyloxy carbonyl amino group may act as a bioisostere or serve as a site for further functionalization. Recent research has focused on its potential as a lead compound in drug discovery programs targeting neurodegenerative diseases and inflammatory conditions.

The synthesis of (2S)-3-(3-Methoxyphenyl)-2-{[(Prop-2-en-1-yloxy)carbonyl]amino}Propanoic Acid involves multi-step processes that require precise control over stereochemistry and functional group compatibility. Key steps include nucleophilic substitution reactions, amide bond formation, and stereoselective reductions. These reactions are often optimized using green chemistry principles to minimize environmental impact while ensuring high yields and purity.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm the structure and stereochemistry of this compound. These methods provide critical data for validating synthetic routes and ensuring consistency in quality control processes.

In conclusion, (2S)-3-(3-Methoxyphenyl)-2-{[(Prop-2-en-1-yloxy)carbonyl]amino}Propanoic Acid represents a fascinating example of how structural complexity can be harnessed to create compounds with diverse biological activities. As research continues to uncover its potential applications, this compound stands at the forefront of innovation in organic chemistry and pharmacology.

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